molecular formula C15H9BrO B134669 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17044-50-7

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one

Cat. No. B134669
CAS RN: 17044-50-7
M. Wt: 285.13 g/mol
InChI Key: WYAFINWXANSYGR-UHFFFAOYSA-N
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Description

10-Bromo-5H-dibenzoa,dannulen-5-one is a compound with the molecular formula C15H9BrO . It has a molecular weight of 285.13 g/mol . The compound is also known by other names such as 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one and 9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one .


Molecular Structure Analysis

The InChI string for 10-Bromo-5H-dibenzoa,dannulen-5-one is InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H . The Canonical SMILES is C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų . The compound is non-rotatable . The exact mass and monoisotopic mass are both 283.98368 g/mol .

Scientific Research Applications

Synthesis of Novel Organic Compounds

The compound serves as a versatile intermediate in the synthesis of novel organic molecules. Its bromine atom can undergo various substitution reactions, allowing for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science .

Pharmaceutical Research

“10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” is used in the preparation of Nortriptyline metabolites . Nortriptyline is a tricyclic antidepressant, and studying its metabolites can provide insights into its pharmacokinetics and pharmacodynamics.

Biological Testing

As an intermediate in chemical synthesis, “10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” can be used to create compounds for biological testing. This includes the development of new drugs and the study of their interactions with biological targets .

Safety and Hazards

While specific safety and hazard information for 10-Bromo-5H-dibenzoa,dannulen-5-one is not available, it’s generally recommended to handle all chemicals safely. This includes wearing appropriate personal protective equipment and avoiding inhalation, ingestion, or skin and eye contact .

Mechanism of Action

Target of Action

The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.

Mode of Action

The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .

Biochemical Pathways

The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized

Result of Action

The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFINWXANSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498237
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one

CAS RN

17044-50-7
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (51.5 g, 1.29 mmol) was added to a stirring slurry of 10,11-dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one (2) (157.0 g, 428.9 mmol) in 1.8 L of methanol and the resulting mixture was heated to 70° C. under nitrogen. LC/MS analysis after six hours revealed consumption of the starting material. The slurry was allowed to cool to room temperature and the solid was collected by vacuum filtration, washed with a small amount of methanol, and dried under vacuum to afford 113 g (92%) of 10-bromo-dibenzo[a,d]cyclohepten-5-one (3). ESI MS m/z 286.5, 288.5 (M+H)+. 1H NMR (d6-DMSO, 250 MHz): 8.05 (1H, d), 7.89-7.63 (6H, m), 7.42 (1H, m), 6.67 (1H, s).
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

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